Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines a benzothiazole ring with a cyanobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-cyanobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base to form the intermediate 2-(4-cyanobenzoyl)imino-5,7-dimethylbenzothiazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethylbenzothiazole]
- Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]propanoate
Uniqueness
Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-8-13(2)18-16(9-12)23(11-17(24)26-3)20(27-18)22-19(25)15-6-4-14(10-21)5-7-15/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBEGNTNHFRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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